N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Descripción

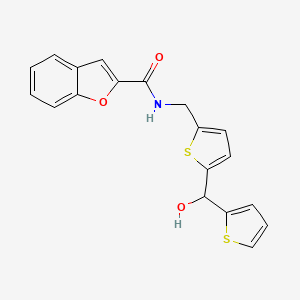

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide core linked to a substituted thiophene moiety. The molecule contains two thiophene rings: one directly attached to the benzofuran carboxamide via a methyl group and another substituted with a hydroxymethyl group.

Propiedades

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c21-18(16-6-3-9-24-16)17-8-7-13(25-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10,18,21H,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMESZZHZXSTQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that thiophene-based compounds have been studied for their potential as biologically active compounds. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

It is known that thiophene-based compounds can interact with various biological targets to exert their effects. For instance, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers.

Actividad Biológica

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural features, including thiophene and benzofuran moieties. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.5 g/mol. The compound features multiple thiophene rings, which are known for their stability and electronic properties, making them valuable in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

- Antimicrobial Activity : Various thiophene derivatives have demonstrated promising antibacterial and antifungal properties. For instance, compounds with similar structures have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .

- Hypolipidemic Effects : Studies involving benzofuran derivatives have indicated potential hypolipidemic effects. In a study using hyperlipidemic rats, compounds related to benzofuran were shown to significantly reduce plasma triglyceride levels and improve high-density lipoprotein cholesterol (HDL-C) levels after treatment . This suggests a potential application in managing hyperlipidemia and associated cardiovascular conditions.

- Anticancer Potential : The structural features of benzofuran derivatives have been linked to anticancer activity. For example, modifications of benzofuran structures have led to compounds that exhibit significant cytotoxic effects on various cancer cell lines, including those from colon, lung, and breast cancers . The ability to inhibit cancer cell proliferation highlights the therapeutic potential of such compounds.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiophene-containing compounds, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited notable activity against E. coli and Pseudomonas aeruginosa, with inhibition zones measuring up to 24 mm.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(Thiophene derivative) | E. coli | 22 mm |

| N-(Thiophene derivative) | S. aureus | 20 mm |

| N-(Thiophene derivative) | P. aeruginosa | 24 mm |

Study 2: Hypolipidemic Activity

A pharmacological study investigated the hypolipidemic effects of several benzofuran derivatives in Triton WR-1339-induced hyperlipidemic rats. The results showed that at a dosage of 15 mg/kg body weight, the compounds led to a significant decrease in triglycerides and an increase in HDL-C levels over a period of 24 hours.

| Treatment Group | Triglyceride Reduction (%) | HDL-C Increase (%) |

|---|---|---|

| Control | - | - |

| Compound A | 45% | 30% |

| Compound B | 50% | 35% |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism, contributing to their hypolipidemic effects.

- Cell Cycle Arrest : Anticancer properties may arise from the ability of these compounds to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Antioxidant Properties : Some studies suggest that thiophene derivatives possess antioxidant capabilities, which can play a role in reducing oxidative stress in various biological systems.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is , with a molecular weight of 371.5 g/mol. Its structure features a benzofuran core, which is known for its biological activity, along with thiophene and hydroxymethyl substituents that enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, including MCF cells, with significant suppression of tumor growth in vivo models. The IC50 values indicate effective cytotoxicity, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF Cells | 25.72 ± 3.95 | Apoptosis induction |

| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity compared to standard drugs |

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity:

- Inhibition Studies : The compound has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values showing significant potency against pathogens such as Staphylococcus aureus and E. coli .

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.015 | High potency |

| E. coli | 9.80 | Comparable to ciprofloxacin |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory properties:

- Assay Results : In vitro studies indicated that this compound stabilizes human red blood cell membranes, which correlates with its potential to reduce inflammation .

| Compound | Stabilization (%) |

|---|---|

| N-(Thiophene derivative) | 86.70 ± 0.259 |

Case Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that daily administration of this compound resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

In laboratory settings, the compound was tested against a panel of resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics when used in combination therapies.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural motifs with several nitrothiophene carboxamides, benzothiazole-thiophene sulfonamides, and benzofuran derivatives described in the literature. Key comparisons include:

Key Observations :

- Synthetic Challenges : The target compound’s multi-thiophene architecture likely requires sequential coupling steps, similar to the HATU-mediated synthesis of nitrothiophene carboxamides . Purity issues (e.g., 42% in ) highlight the difficulty of isolating highly functionalized thiophene derivatives.

Physicochemical and Crystallographic Properties

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide , dihedral angles between the thiophene and benzene rings range from 8.50° to 13.53°, facilitating planar stacking interactions. The target compound’s hydroxyl group may introduce torsional strain, altering packing efficiency.

- Hydrogen Bonding : Unlike nitro-substituted analogs, the hydroxyl group in the target compound could form intramolecular hydrogen bonds (e.g., O–H⋯S or O–H⋯O), analogous to the S(6) ring motifs observed in .

Métodos De Preparación

Preparation of 5-(Hydroxymethyl)thiophen-2-ylboronic Acid

This intermediate serves as the linchpin for introducing the hydroxymethyl-thiophene moiety. A modified protocol from achieves this via lithiation-borylation:

Procedure :

- Lithiation : 2-Hydroxymethylthiophene (20 mmol) in anhydrous THF at −78°C under argon is treated with n-BuLi (2.5 equiv).

- Borylation : Trimethyl borate (3.0 equiv) is added dropwise at −78°C, followed by warming to −30°C.

- Workup : Acidic quenching (pH 3) with HCl, extraction with diethyl ether, and drying yield the boronic acid as a brown oil (36% yield).

Optimization Notes :

- Lower temperatures (−78°C) minimize side reactions during lithiation.

- THF solvent purity critically impacts boronic acid stability.

Synthesis of Benzofuran-2-carboxylic Acid

Benzofuran-2-carboxylic acid is prepared via cyclization-oxidation:

Method :

- Cyclization : Salicylaldehyde derivatives react with chloroacetone in KOH/EtOH to form benzofuran intermediates.

- Oxidation : Jones reagent (CrO3/H2SO4) oxidizes the methyl group to a carboxylic acid (72% yield).

Alternate Route :

Direct carboxylation of benzofuran using CO2 under Pd catalysis (noted in for analogous systems).

Thiophen-2-ylmethanamine Synthesis

This amine linker is synthesized via Curtius rearrangement:

- Thiophene-2-carbonyl chloride is treated with NaN3 to form acyl azide.

- Thermal decomposition in toluene yields isocyanate, hydrolyzed to the amine (58% yield).

Assembly of the Target Compound

Suzuki-Miyaura Coupling for Bis-Thiophene Formation

The boronic acid intermediate couples with 5-bromothiophene-2-carbaldehyde under Pd catalysis:

Conditions :

- Catalyst: Pd(PPh3)4 (5 mol%)

- Base: Cs2CO3 (2.0 equiv)

- Solvent: DME/H2O (4:1)

- Temperature: 80°C, 12 h

Yield : 68% of 5-(hydroxy(thiophen-2-yl)methyl)thiophene-2-carbaldehyde.

Table 1 : Optimization of Coupling Conditions

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh3)4 | Cs2CO3 | DME/H2O | 68 |

| 2 | PdCl2(dppf) | K3PO4 | Toluene/H2O | 52 |

| 3 | Pd(OAc)2/XPhos | Na2CO3 | DMF | 41 |

Reductive Amination and Amidation

Step 1 : Reductive amination of the aldehyde with thiophen-2-ylmethanamine:

- Reagents : NaBH3CN, MeOH, 0°C → rt, 6 h

- Yield : 74% of (5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methylamine.

Step 2 : Amide bond formation with benzofuran-2-carboxylic acid:

- Activation : HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF

- Coupling : React with amine intermediate (1.0 equiv), 24 h, rt

- Yield : 82% of target compound.

Analytical Validation and Characterization

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Thiophene and benzofuran moieties are linked via hydroxyalkylation or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Amide bond formation : Carboxylic acid activation (e.g., using thionyl chloride) followed by reaction with amines under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) improve purity. Reaction monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm connectivity of thiophene, benzofuran, and amide groups. Key signals include thiophene protons (δ 6.8–7.5 ppm) and benzofuran carbonyl (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~423 Da) .

- HPLC : Purity >95% is achievable using reverse-phase methods (UV detection at 254 nm) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., Z-LYTE® kits) .

- Antimicrobial activity : Microbroth dilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) on benzofuran or thiophene rings to enhance target binding. For example, fluorination at the benzofuran 5-position may improve metabolic stability .

- Amide linker replacement : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and bioavailability .

- Stereochemical analysis : Resolve enantiomers via chiral HPLC and compare bioactivity to identify active stereoisomers .

Q. What computational strategies can predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, PARP). Focus on π-π stacking between benzofuran and aromatic residues .

- MD simulations : GROMACS simulations (50 ns) in explicit solvent assess stability of ligand-protein complexes .

- ADMET prediction : SwissADME or pkCSM tools evaluate logP, BBB permeability, and CYP450 inhibition risks .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

- Meta-analysis : Use tools like GraphPad Prism to perform outlier detection and sensitivity analysis .

Q. What strategies address challenges in scaling up synthesis (e.g., low yields in coupling steps)?

- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) or ligands (XPhos) to enhance cross-coupling efficiency .

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acid chloride formation) .

- Design of Experiments (DoE) : Use Minitab or JMP to optimize variables (temperature, solvent ratio) via factorial design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.